3,6-Dichloropyridin-2-amine hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Novel Synthesis Techniques : Research demonstrates innovative methods for synthesizing oxocine derivatives using amine-based nucleophiles, highlighting the versatility of compounds like 3,6-Dichloropyridin-2-amine hydrochloride in creating multifunctionalized molecules with potential applications in treating diseases like cancer and influenza, as well as in dye-sensitized solar cells (Abozeid et al., 2019).
Catalytic Processes : Studies have shown the use of dichloropyridine derivatives in catalytic processes, like the selective and photoregulative oxidation of alkanes, demonstrating the compound's potential in industrial chemical reactions (Yamaguchi et al., 2004).
Selective Aminations : Dichloropyridines have been used in palladium-catalyzed aminations, indicating their utility in selectively introducing aromatic and heteroaromatic amines for complex chemical syntheses (Maria et al., 2001).
Material Science and Molecular Engineering
Development of Energetic Materials : Dichloropyridine derivatives have been utilized in the synthesis of novel energetic materials, suggesting their role in creating compounds with high thermal stability and potential applications in explosives or propellants (Zhou et al., 2017).
Photophysics and DFT Studies : Dichloropyridine-based complexes have been studied for their photophysical properties and structural aspects, contributing to the development of phosphorescent materials and understanding their electronic transitions, which is crucial in materials science (Harris et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3,6-dichloropyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYKSGDZCGORMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloropyridin-2-amine hydrochloride | |
CAS RN |
2228150-82-9 |
Source
|
Record name | 3,6-dichloropyridin-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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